molecular formula C11H15NO5S B2582137 C11H15NO5S CAS No. 1018528-60-3

C11H15NO5S

Cat. No.: B2582137
CAS No.: 1018528-60-3
M. Wt: 273.3
InChI Key: QSLVWEHZSWYDJC-UHFFFAOYSA-N
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Description

. This compound is a heteromolecule, which means it contains atoms of different elements. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-piperidin-1-ylsulfonylfuran-2-carboxylate involves the reaction of piperidine with furan-2-carboxylic acid, followed by sulfonylation and esterification. The reaction conditions typically include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-1-ylsulfonylfuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-piperidin-1-ylsulfonylfuran-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 5-piperidin-1-ylsulfonylfuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-piperidin-1-ylsulfonylfuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and furan moieties contribute to its versatility in various chemical reactions and research applications .

Properties

IUPAC Name

3-[(3-methoxyphenyl)sulfamoyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)14)7-18(15,16)12-9-4-3-5-10(6-9)17-2/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVWEHZSWYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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